molecular formula C18H19FN4O2 B3000025 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1421459-88-2

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B3000025
CAS No.: 1421459-88-2
M. Wt: 342.374
InChI Key: JOKRBJIPBASZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide (CAS 1421522-85-1) is a synthetic organic compound of interest in medicinal chemistry and drug discovery research . This molecule is designed with a pyridine carboxamide group linked to a 3-fluorophenyl moiety via a propyl chain that incorporates a 2-oxoimidazolidine unit. The 2-oxoimidazolidine group is a feature known in pharmaceutical chemistry, sometimes associated with structures like linezolid, an antibacterial agent . The strategic inclusion of a fluorophenyl ring is a common practice in lead optimization, as fluorine atoms can influence a compound's metabolic stability, bioavailability, and binding affinity . The specific research applications and full biological profile of this compound are yet to be fully elucidated and characterized. Its structure suggests potential as a valuable scaffold for developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRBJIPBASZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the oxoimidazolidinyl group through a series of nucleophilic substitution reactions. The final step often involves coupling the intermediate with pyridine-3-carboxylic acid under specific conditions such as the presence of coupling agents like EDCI or DCC .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine Carboxamide Derivatives

A.3.32 (2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide)
  • Core Structure : Shares the pyridine-3-carboxamide backbone.
  • Substituents: Replaces the 3-fluorophenyl and imidazolidinone with a bulky indan group and difluoromethyl.
  • Activity : Acts as a complex II inhibitor (fungicidal agent) .
  • Key Differences : Increased lipophilicity from the indan group may enhance membrane permeability but reduce aqueous solubility compared to the query compound.
Entry 121 (Compound L8V)
  • Structure: Contains 3-fluorophenyl and pyridine-3-carboxamide but substitutes imidazolidinone with an aminopyridine-oxy group.
  • Comparison: The aminopyridine-oxy group introduces additional hydrogen-bonding capacity, which may alter target specificity.

Fluorophenyl-Containing Amides

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
  • Core Structure : Acetamide with 3-fluorophenyl and indazol groups.
  • Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) .
  • Comparison: The indazol moiety may confer stronger π-stacking interactions, while the dimethylamino group enhances solubility.
N-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structure: Replaces pyridine-3-carboxamide with triazole-4-carboxamide and imidazolidinone with pyrrolidinone.

Carboxamide-Based Antifungal Agents

Fluopyram (A.3.7)
  • Structure : Pyridine-3-carboxamide with a trifluoromethylphenyl group.
  • Activity : Broad-spectrum fungicide targeting succinate dehydrogenase .
  • Comparison : The trifluoromethyl group increases electronegativity and stability, whereas the query’s 3-fluorophenyl may offer better steric compatibility with certain targets.

Key Research Findings

Fluorine’s Role : Fluorine in the 3-fluorophenyl group improves metabolic stability across analogs, as seen in DDU86439 and A.3.32 .

Heterocyclic Moieties: Imidazolidinone and pyrrolidinone rings influence solubility and target engagement. Imidazolidinone’s dual nitrogen atoms may enhance binding to enzymes like kinases or proteases .

Substituent Effects : Bulky groups (e.g., indan in A.3.32) increase lipophilicity but may limit bioavailability, whereas smaller groups (e.g., propyl chain in the query compound) balance permeability and solubility.

Q & A

Q. What are the established synthetic routes for N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation between pyridine-3-carboxamide derivatives and fluorophenyl-imidazolidinone intermediates. Key steps include:

  • Step 1 : Activation of the pyridine-3-carboxylic acid group using coupling agents (e.g., EDC/HOBt).
  • Step 2 : Nucleophilic substitution or amide bond formation with the fluorophenyl-imidazolidinone moiety.
  • Validation : Use HPLC (>98% purity), LC-MS for molecular weight confirmation, and 1^1H/13^13C NMR to verify structural integrity .

Q. How is the molecular structure of this compound characterized beyond basic spectroscopic techniques?

Methodological Answer: Advanced characterization combines:

  • X-ray crystallography for absolute stereochemistry determination.
  • DFT calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and predict vibrational spectra (IR/Raman), which are cross-validated with experimental data .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.

Q. What physicochemical properties are critical for early-stage pharmacological evaluation?

Methodological Answer:

  • Lipophilicity : Measured via logP (shake-flask method or HPLC-derived logD at pH 7.4).
  • Solubility : Use equilibrium solubility assays in PBS or simulated biological fluids.
  • Ionization constants (pKa) : Determined via potentiometric titration or capillary electrophoresis.
    These properties inform formulation strategies and in vitro assay design .

Advanced Research Questions

Q. What methodological frameworks are recommended to investigate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • In vitro : Conduct kinase inhibition assays (e.g., radiometric 33^{33}P-ATP assays) across a panel of kinases to identify targets.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to fluorophenyl-imidazolidinone motifs.
  • Pathway analysis : Pair RNA-seq with phosphoproteomics to map signaling perturbations (e.g., PI3K/AKT/mTOR) .

Q. How should researchers address contradictions in efficacy data between in vitro and in vivo studies?

Methodological Answer:

  • Triangulation : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}).
  • Pharmacokinetic profiling : Measure plasma/tissue exposure (LC-MS/MS) to confirm bioavailability.
  • Iterative redesign : Adjust dosing regimens or formulations (e.g., nanoencapsulation) to bridge efficacy gaps .

Q. What strategies optimize experimental conditions for stability studies under physiological pH?

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers at 37°C, followed by UPLC-PDA analysis to identify degradation products.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature.
  • Stabilizers : Screen excipients (e.g., cyclodextrins) to mitigate hydrolysis at the imidazolidinone 2-oxo group .

Q. How can computational modeling predict off-target interactions affecting specificity?

Methodological Answer:

  • Pharmacophore screening : Use tools like Pharmit to align structural motifs with unrelated targets (e.g., GPCRs, ion channels).
  • Machine learning : Train models on ChEMBL data to predict ADMET liabilities.
  • Validation : Perform counter-screens against high-risk off-targets identified in silico .

Q. What methodological rigor is required for comparative pharmacological profiling against analogs?

Methodological Answer:

  • Dose-response matrices : Test analogs in parallel using 8-point IC50_{50} curves (e.g., cell viability assays).
  • Structure-activity relationships (SAR) : Cluster analogs by substituent effects (e.g., fluorophenyl vs. chlorophenyl) using PCA.
  • Meta-analysis : Systematically review published data on related carboxamides to contextualize findings .

Q. How should researchers design studies to evaluate metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation conditions : Use human/rat liver microsomes with NADPH regeneration systems, sampling at 0, 15, 30, and 60 minutes.
  • Metabolite ID : Employ HR-MS/MS with Mass Frontier software for structural elucidation.
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What approaches validate target specificity in complex biological matrices?

Methodological Answer:

  • Chemical proteomics : Use immobilized compound pull-downs with SILAC-labeled lysates.
  • CRISPR-Cas9 knockout : Validate target dependency in isogenic cell lines.
  • SPR biosensing : Confirm direct binding kinetics (KD_D, kon_{on}/koff_{off}) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.